molecular formula C19H23NO6S B7009346 N-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide

N-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide

Cat. No.: B7009346
M. Wt: 393.5 g/mol
InChI Key: ULVRXEYSIIHCQQ-UHFFFAOYSA-N
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Description

N-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene ring substituted with an ethoxy group, a sulfonyl group, and an acetamide moiety, making it a unique structure for chemical studies.

Properties

IUPAC Name

N-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-3-26-16-8-9-17(15-7-5-4-6-14(15)16)27(22,23)20-19(21)18(24-2)13-10-11-25-12-13/h4-9,13,18H,3,10-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVRXEYSIIHCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(=O)C(C3CCOC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:

    Ethoxylation: Introduction of the ethoxy group to the naphthalene ring.

    Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Acetamide Formation: Coupling of the sulfonylated naphthalene with 2-methoxy-2-(oxolan-3-yl)acetic acid under amide bond formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Alteration of signaling pathways to achieve desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide
  • N-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)propionamide

Uniqueness

N-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methoxy-2-(oxolan-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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